2H-Pyran-2-one, 3-iodo-6-phenyl-

Catalog No.
S16110171
CAS No.
5186-21-0
M.F
C11H7IO2
M. Wt
298.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one, 3-iodo-6-phenyl-

CAS Number

5186-21-0

Product Name

2H-Pyran-2-one, 3-iodo-6-phenyl-

IUPAC Name

3-iodo-6-phenylpyran-2-one

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

InChI

InChI=1S/C11H7IO2/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H

InChI Key

MHMFJLIDNSTEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)O2)I

2H-Pyran-2-one, 3-iodo-6-phenyl- is a heterocyclic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The compound features an iodine atom at the 3-position and a phenyl group at the 6-position of the pyran ring. Its molecular formula is C11H9IOC_{11}H_{9}IO, and it has a molecular weight of approximately 292.09 g/mol. This compound is part of a larger class of compounds known as pyranones, which are recognized for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

The chemical reactivity of 2H-Pyran-2-one, 3-iodo-6-phenyl- is primarily influenced by the presence of the iodine substituent, which can participate in nucleophilic substitution reactions. The compound can undergo halogenation, particularly at the 3-position, through various halogenating agents such as iodine in the presence of oxidizing agents like mercuric oxide or nitric acid. Additionally, it can participate in electrophilic aromatic substitution due to the reactivity of the phenyl group .

Example Reactions

  • Iodination Reaction:
    C11H9O+I2HgOC11H8IOC_{11}H_{9}O+I_2\xrightarrow{HgO}C_{11}H_{8}IO
    This reaction involves the introduction of iodine into the compound under oxidative conditions.
  • Electrophilic Aromatic Substitution:
    The phenyl group can undergo further substitutions, leading to derivatives that may enhance biological activity.

Compounds related to 2H-Pyran-2-one, including various substituted pyranones, have been reported to exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents like iodine can enhance these activities by modulating the electronic properties of the molecule. For instance, studies have indicated that halogenated pyranones can inhibit certain enzymes or interact with cellular receptors, making them potential leads for drug development .

The synthesis of 2H-Pyran-2-one, 3-iodo-6-phenyl- typically involves several steps:

  • Formation of Pyranone Core: The initial step often involves the synthesis of a basic pyranone structure through cyclization reactions involving appropriate precursors.
  • Halogenation: The introduction of iodine can be achieved via electrophilic halogenation using iodine in the presence of an oxidant:
    • Example: A mixture of 4-hydroxy-6-phenyl-2H-pyran-2-one with iodine and mercuric oxide in glacial acetic acid.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity levels suitable for further studies or applications .

2H-Pyran-2-one, 3-iodo-6-phenyl- has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its derivatives could be explored for use as agrochemicals due to their potential fungicidal or herbicidal properties.
  • Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic molecules used in different industrial applications .

Interaction studies are crucial for understanding how 2H-Pyran-2-one, 3-iodo-6-phenyl- interacts with biological systems. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding how structural modifications affect its biological activity and mechanism of action.
  • Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in pharmaceuticals or agriculture .

Several compounds share structural similarities with 2H-Pyran-2-one, 3-iodo-6-phenyl-, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-HydroxycoumarinContains a coumarin coreKnown for anticoagulant properties
3-Iodo-6-methylpyranoneMethyl group at position 6Exhibits different biological activities
5-BromopyranoneBromine substitution instead of iodineUsed in flavoring agents

These comparisons highlight how variations in substituents can significantly alter the chemical behavior and biological activity of similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

297.94908 g/mol

Monoisotopic Mass

297.94908 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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